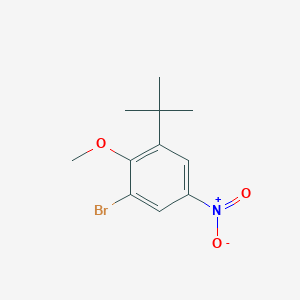
1-Bromo-3-(tert-butyl)-2-methoxy-5-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(tert-butyl)-2-methoxy-5-nitrobenzene is an organic compound with the molecular formula C11H14BrNO3. It is a derivative of benzene, featuring a bromine atom, a tert-butyl group, a methoxy group, and a nitro group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-3-(tert-butyl)-2-methoxy-5-nitrobenzene can be synthesized through a multi-step process involving the bromination, nitration, and alkylation of benzene derivatives. One common method involves the following steps:
Bromination: Benzene is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form bromobenzene.
Nitration: Bromobenzene is then nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group, forming 1-bromo-3-nitrobenzene.
Alkylation: The nitro compound is then subjected to Friedel-Crafts alkylation using tert-butyl chloride (C4H9Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the tert-butyl group, resulting in 1-bromo-3-(tert-butyl)-2-nitrobenzene.
Methoxylation: Finally, the compound is treated with methanol (CH3OH) in the presence of a base such as sodium methoxide (NaOCH3) to introduce the methoxy group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-(tert-butyl)-2-methoxy-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction: The nitro group can be reduced to an amino group (NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C).
Oxidation: The methoxy group can be oxidized to a carboxylic acid (COOH) using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or ammonia (NH3) in polar solvents like water or ethanol.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or other metal catalysts.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products
Nucleophilic Substitution: Products include 1-(tert-butyl)-2-methoxy-5-nitrobenzene derivatives with different substituents replacing the bromine atom.
Reduction: The major product is 1-bromo-3-(tert-butyl)-2-methoxy-5-aminobenzene.
Oxidation: The major product is 1-bromo-3-(tert-butyl)-2-carboxy-5-nitrobenzene.
Applications De Recherche Scientifique
1-Bromo-3-(tert-butyl)-2-methoxy-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 1-bromo-3-(tert-butyl)-2-methoxy-5-nitrobenzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile through an SN2 or SN1 mechanism, depending on the reaction conditions. In reduction reactions, the nitro group is reduced to an amino group via catalytic hydrogenation, involving the transfer of hydrogen atoms to the nitro group.
Comparaison Avec Des Composés Similaires
1-Bromo-3-(tert-butyl)-2-methoxy-5-nitrobenzene can be compared with similar compounds such as:
1-Bromo-3-(tert-butyl)-2-methoxybenzene: Lacks the nitro group, resulting in different reactivity and applications.
1-Bromo-3-(tert-butyl)-2-nitrobenzene:
1-Bromo-3-(tert-butyl)-5-nitrobenzene: Lacks the methoxy group and has a different substitution pattern on the benzene ring.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct reactivity and applications in various fields.
Propriétés
Numéro CAS |
1132940-55-6 |
|---|---|
Formule moléculaire |
C11H14BrNO3 |
Poids moléculaire |
288.14 g/mol |
Nom IUPAC |
1-bromo-3-tert-butyl-2-methoxy-5-nitrobenzene |
InChI |
InChI=1S/C11H14BrNO3/c1-11(2,3)8-5-7(13(14)15)6-9(12)10(8)16-4/h5-6H,1-4H3 |
Clé InChI |
KBKKEFKSKXIVJX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C(=CC(=C1)[N+](=O)[O-])Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



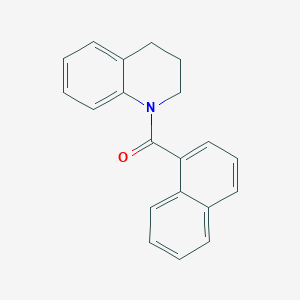
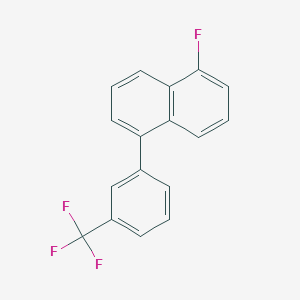


![2-[[4-(Benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]ethanamine](/img/structure/B11841435.png)

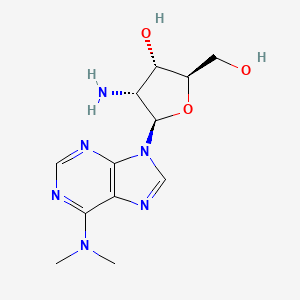
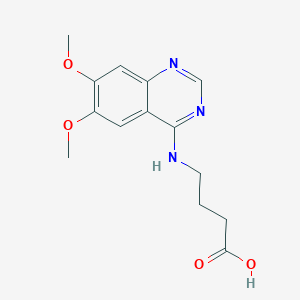
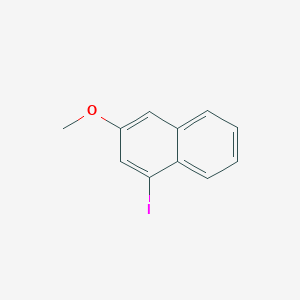
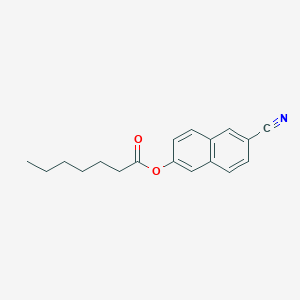
![8-Phenethyl-8-azaspiro[5.6]dodecan-7-one](/img/structure/B11841471.png)

![1-Benzhydryl-1H-benzo[d]imidazole](/img/structure/B11841484.png)
